molecular formula C6H4Br2O2 B082636 2,5-Dibromohydroquinone CAS No. 14753-51-6

2,5-Dibromohydroquinone

Cat. No. B082636
CAS RN: 14753-51-6
M. Wt: 267.9 g/mol
InChI Key: VALXCIRMSIFPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromohydroquinone (2,5-DBHQ) is an organic compound that has been used in a variety of scientific research applications. It is a brominated hydroquinone, which is a derivative of hydroquinone, and has been studied for its potential use as an antioxidant, as well as its potential in drug development and other medical applications.

Scientific Research Applications

  • Functional Metal Complexes : 2,5-Dihydroxy-1,4-benzoquinone derivatives, similar to 2,5-Dibromohydroquinone, have been used to generate mono and polynuclear complexes. These have applications in studying metal–metal interaction, generating electrochromic NIR dyes, chemical reactivity studies, small molecule activation, homogeneously catalyzed reactions, spin–spin coupling, and creating switchable molecular magnetic materials (Sarkar et al., 2015).

  • Chloroplast Electron Carriers : 2,5-Dibromo-3-methyl-6-isopropylbenzoquinone, a close analogue, acts as an effective reducing agent in chloroplasts, interacting with cytochrome f, plastocyanin, and P700. It's used for studying the Rieske iron-sulfur center and provides insights into photosynthesis and chloroplast function (Chain & Malkin, 1979).

  • Medical Applications : Hydroquinone derivatives, including those related to this compound, have been studied as inhibitors of the sarco/endoplasmic reticulum ATPase (SERCA). These inhibitors have potential medicinal value, particularly as agents against prostate cancer (Paula et al., 2009).

  • DNA Damage Studies : 2,6-Dibromohydroquinone, another analogue, has been used in studies exploring the mechanism of DNA damage induced by environmental pollutants. It helps in understanding the interactions and damage mechanisms at the molecular level, particularly with the involvement of reactive oxygen species (Shao et al., 2016).

  • Diabetes Research : Some derivatives of 2,5-dihydroxybenzoquinone, structurally related to this compound, have been evaluated for their ability to activate the insulin receptor tyrosine kinase (IRTK). This research is important in the context of diabetes treatment and understanding insulin receptor function (Liu et al., 2000).

  • Biochemical Studies : Studies have explored the inhibitory activity of 2,5-Dibromo-3-methyl-6-isopropyl-1,4-benzoquinone derivatives, analyzing their effect on mitochondrial ubiquinol cytochrome c reductase, which is crucial in understanding cellular respiration and bioenergetics (Gu et al., 1990).

  • Material Science : The disodium salt of 2,5-dihydroxy-1,4-benzoquinone, related to this compound, has been proposed as an anode material for rechargeable sodium-ion batteries, showcasing its potential in energy storage and material science (Zhu et al., 2015).

  • Molecular Characterization : Studies on hydrogen bonding and molecular vibrations of 2,5-dihydroxy-1,4-benzoquinone provide insights into the structural and vibrational characteristics of quinone derivatives, including this compound (Szabó & Kovács, 1999).

Safety and Hazards

2,5-Dibromohydroquinone is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment such as gloves and eye protection .

properties

IUPAC Name

2,5-dibromobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALXCIRMSIFPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299865
Record name 2,5-Dibromohydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14753-51-6
Record name 14753-51-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133363
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dibromohydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromohydroquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dibromohydroquinone
Reactant of Route 2
Reactant of Route 2
2,5-Dibromohydroquinone
Reactant of Route 3
Reactant of Route 3
2,5-Dibromohydroquinone
Reactant of Route 4
Reactant of Route 4
2,5-Dibromohydroquinone
Reactant of Route 5
2,5-Dibromohydroquinone
Reactant of Route 6
Reactant of Route 6
2,5-Dibromohydroquinone

Q & A

Q1: Why is 2,5-Dibromohydroquinone considered a marine environmental concern?

A: this compound is a halogenated disinfection byproduct (DBP) formed during the chlorination of saline wastewater, often containing bromide and iodide ions. When discharged into receiving seawater, these DBPs, including this compound, pose a risk to marine life due to their potential toxicity. []

Q2: How does the toxicity of this compound compare to other halogenated DBPs?

A: Studies using the marine polychaete Platynereis dumerilii showed this compound to be one of the most developmentally toxic halogenated DBPs tested. Its toxicity ranking was higher than other brominated and iodinated phenols, tribromoacetic acid, and haloacetic acids. []

Q3: Can sunlight mitigate the toxicity of this compound in seawater?

A: Yes, research suggests that sunlight exposure can lead to the detoxification of this compound in seawater. The process involves photoconversion, where the bromine atoms in this compound are replaced by chloride or hydroxide ions present in seawater. This ultimately leads to the formation of less toxic chlorophenolic, hydroxyphenolic, and eventually, aliphatic compounds. []

Q4: Are there any quantitative structure-activity relationships (QSAR) models available to predict the toxicity of this compound and similar compounds?

A: Yes, a QSAR model has been developed to predict the developmental toxicity of halogenated DBPs, including this compound, in marine polychaetes. The model utilizes physical-chemical descriptors like log P, pKa, and electronic descriptors like the lowest unoccupied molecular orbital (LUMO) energy and highest occupied molecular orbital (HOMO) energy. These descriptors relate to the transport, uptake, and interaction of the DBPs within the organism. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C6H4Br2O2, and its molecular weight is 267.89 g/mol.

Q6: Has this compound been explored for any applications beyond its existence as a disinfection byproduct?

A: While primarily studied for its environmental impact, one study explored a derivative of this compound. This derivative, 1,3,5-triazine crosslinked this compound (BHQTZ), was investigated as a potential hole-transport material in polymer light-emitting diodes (PLEDs). The study found BHQTZ to exhibit efficient hole-transport properties, suggesting its potential application in PLED technology. []

Q7: How does the presence of humic substances (HSs) in water affect the toxicity of this compound?

A: Research indicates that the presence of HSs in water slightly reduces the toxicity of this compound to the algae Pseudokirchneriella subcapitata. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.